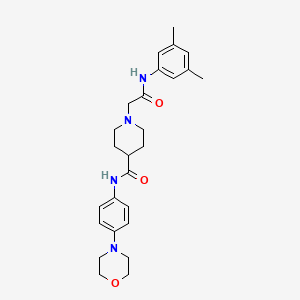
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H34N4O3 and its molecular weight is 450.583. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Pharmacological Activity
The compound "1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide" has not been directly identified in the provided research abstracts. However, several studies related to the synthesis of complex organic compounds and their pharmacological applications offer insights into similar compounds, which may share structural or functional characteristics with the compound . These studies highlight the broader context of scientific research in which such compounds are of interest.
Synthesis of N-Formamidines with Antianaphylactic Activity : G. Wagner et al. (1993) synthesized N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their amine salts, showing antianaphylactic activity. This indicates the potential for compounds with similar structures to have significant pharmacological activities (Wagner et al., 1993).
Anti-Inflammatory and Analgesic Agents : A. Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Such research underscores the therapeutic potential of chemically innovative compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Transformations of Pyridinium Compounds : A. Kost et al. (1980) explored the transformations of 1,2-dimethylpyridinium iodide with sulfites of cyclic amines, such as morpholine and piperidine. This study contributes to the understanding of how structural modifications can impact the chemical behavior and potential applications of such compounds (Kost et al., 1980).
Biological Activity of Enaminone Derivatives : Eman A. Ahmed (2017) described the synthesis of enaminone derivatives and their anti-inflammatory and antimicrobial activities. Research like this highlights the diverse biological activities that can be expected from complex organic molecules (Ahmed, 2017).
Insecticidal Activity of Pyridine Derivatives : E. A. Bakhite et al. (2014) synthesized pyridine derivatives showing significant insecticidal activity against cowpea aphid, demonstrating the potential for such compounds in agricultural applications (Bakhite et al., 2014).
Propriétés
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-morpholin-4-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-19-15-20(2)17-23(16-19)27-25(31)18-29-9-7-21(8-10-29)26(32)28-22-3-5-24(6-4-22)30-11-13-33-14-12-30/h3-6,15-17,21H,7-14,18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKZUNDYHJTXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2894427.png)

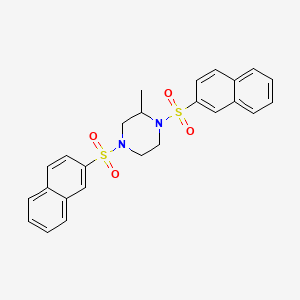
![3-(3-Chlorophenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2894430.png)
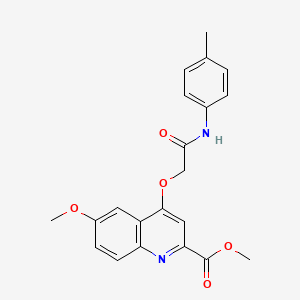
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2894433.png)
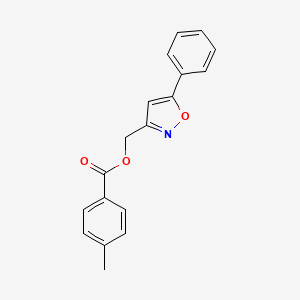
![3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2894437.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2894439.png)
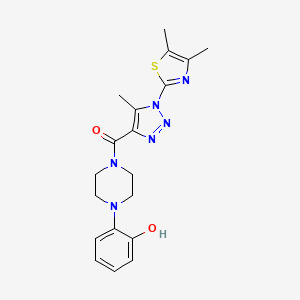

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2894444.png)
![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)
![2-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894450.png)